REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[OH:17].Cl.Cl[CH2:20][CH2:21][N:22]([CH2:25][CH3:26])[CH2:23][CH3:24]>CN(C=O)C>[Cl:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[O:17][CH2:20][CH2:21][N:22]([CH2:25][CH3:26])[CH2:23][CH3:24] |f:0.1.2,4.5|
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Name
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|
Quantity
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112 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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35 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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Cl.ClCCN(CC)CC
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Control Type
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AMBIENT
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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stirred for 3 hours at 80° C. and 14 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture is evaporated down
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Type
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ADDITION
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Details
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the residue is poured onto 1000 mL of water
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Type
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EXTRACTION
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Details
|
this mixture is extracted three times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulfate
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Type
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FILTRATION
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Details
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the desiccant is filtered off
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Type
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CUSTOM
|
Details
|
the filtrate is evaporated down
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(OCCN(CC)CC)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |